(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine chemical structure
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine chemical structure
The following technical guide details the chemical structure, synthesis, and application of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine , a critical chiral intermediate in the synthesis of next-generation fluoroquinolone antibiotics.
Executive Summary
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a conformationally restricted diamine scaffold used primarily as a side-chain building block in medicinal chemistry. Its most significant industrial application is in the synthesis of Sitafloxacin (DU-6859a), a broad-spectrum fourth-generation fluoroquinolone antibiotic. The spiro[2.4]heptane core mimics the pyrrolidine ring of earlier quinolones (like ciprofloxacin) but introduces a spiro-cyclopropyl moiety that locks the nitrogen lone pair orientation, enhancing binding affinity to bacterial DNA gyrase and Topoisomerase IV while reducing efflux liability.
Chemical Identity & Structural Analysis[1][2][3][4]
Core Identification Data
| Property | Specification |
| IUPAC Name | (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine |
| CAS Number | 144282-35-9 (S-isomer); 129306-07-6 (Racemate) |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| SMILES | N[C@H]1CN(CC2=CC=CC=C2)CC31CC3 |
| Chirality | (S)-enantiomer at C7 |
| Appearance | Viscous oil or low-melting solid (often handled as HCl salt) |
Structural Pharmacophore Analysis
The molecule consists of three distinct structural domains:
-
Spiro[2.4]heptane Core: A pyrrolidine ring fused to a cyclopropane ring at the C3 position. This creates significant ring strain (~27 kcal/mol), which rigidifies the pyrrolidine ring envelope.
-
7-Amino Group: The primary amine serves as the attachment point to the quinolone nucleus (via S_NAr displacement of a C7-fluorine on the quinolone core). The (S)-configuration is critical for biological activity; the (R)-isomer typically shows significantly reduced potency.
-
5-Benzyl Group: A protecting group for the secondary amine. It renders the intermediate lipophilic and stable during the coupling reaction, after which it is removed (debenzylation) to yield the free secondary amine necessary for pharmacokinetic solubility.
Synthetic Pathways
The industrial synthesis of the (S)-enantiomer typically involves the construction of the spiro-diketone skeleton followed by stereoselective reductive amination or resolution.
Primary Route: Cyclization & Resolution (Industrial Standard)
This protocol, adapted from patent literature (e.g., CN103420896B), offers a scalable path using robust reagents.
Step 1: Spiro-Diketone Formation
-
Precursor: 1-bromo-3-cyclopropylacetyl acetic acid benzyl amide.
-
Reagents: 1,2-dichloroethane, NaOH (aq), Tetrabutylammonium bromide (TBAB).
-
Mechanism: Intramolecular alkylation under Phase Transfer Catalysis (PTC). The acyclic precursor cyclizes to form 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione .
Step 2: Regioselective Oximation
-
Reagents: Hydroxylamine hydrochloride (
), Pyridine. -
Process: The ketone at C7 is less sterically hindered/more reactive than the amide-like C4 carbonyl (if present) or regioselective control is used to form 4-oxo-5-benzyl-7-oxime-5-azaspiro[2.4]heptane .
Step 3: Reduction to Racemic Amine
-
Reagents: Sodium Borohydride (
), Boron Trifluoride Etherate ( ).[1] -
Conditions: THF reflux.
-
Outcome: The oxime is reduced to the primary amine, and the C4-carbonyl (lactam) is reduced to the methylene, yielding the racemic 5-benzyl-5-azaspiro[2.4]heptan-7-amine .
Step 4: Optical Resolution
-
Resolving Agent: L-Camphorsulfonic acid (L-CSA).
-
Protocol: The racemic amine is dissolved in toluene/ethanol. L-CSA is added to precipitate the diastereomeric salt of the (S)-amine. Recrystallization (typically from ethanol) yields the optically pure (S)-amine salt (>98% ee).
Alternative Route: Asymmetric Hydrogenation
For high-value synthesis avoiding resolution losses, a catalytic asymmetric route is employed.
-
Substrate: Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (protected).
-
Catalyst: RuCl(benzene)[(S)-SunPhos]Cl.
-
Mechanism: Dynamic Kinetic Resolution (DKR) or enantioselective hydrogenation of the ketone prior to cyclization or direct hydrogenation of the imine intermediate.
Visualization of Synthesis Logic
Caption: Step-wise industrial synthesis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine via oxime reduction and chiral resolution.
Applications in Drug Development[6][7]
Sitafloxacin Synthesis
The primary utility of this amine is the C7-functionalization of the quinolone core.
-
Coupling: The (S)-amine reacts with 7-fluoro-8-chloro-quinolone carboxylic acid ester .
-
Mechanism:
(Nucleophilic Aromatic Substitution).[2] The amine attacks the C7 position, displacing the fluorine atom. -
Deprotection: The N-benzyl group is subsequently removed (hydrogenolysis,
) to release the secondary amine, which improves the drug's water solubility and bioavailability.
Mechanism of Action (SAR)
The spiro-amine moiety contributes to Sitafloxacin's potency through:
-
Target Binding: The rigidified amine fits into the binding pocket of the DNA-gyrase complex more tightly than a flexible piperazine ring.
-
Gram-Positive Activity: The bulky spiro group enhances lipophilicity and penetration into Gram-positive bacteria (e.g., S. pneumoniae).
-
Resistance Profile: The steric bulk hinders the binding of efflux pump proteins, retaining activity against ciprofloxacin-resistant strains.
Sitafloxacin Assembly Diagram
Caption: Convergent synthesis of Sitafloxacin utilizing the spiro-amine scaffold.[3]
Safety and Handling
-
Hazards: As a primary amine, the substance is corrosive and an irritant. The benzyl group adds lipophilicity, increasing skin absorption potential.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
Sitafloxacin Synthesis & Characterization: Asian Journal of Chemistry. (2014). Synthesis and Characterization of Sitafloxacin.
-
Industrial Synthesis Patent: Google Patents. (2013). CN103420896B - Preparation method of 5-benzyl-7(S)-amino-5-azaspiro[2.4]heptane.
-
Asymmetric Hydrogenation Route: Journal of Organic Chemistry. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation.
-
Sitafloxacin Pharmacology: National Institutes of Health (PMC). (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin.
Sources
- 1. CN103420896B - A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro [2,4] heptane - Google Patents [patents.google.com]
- 2. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 3. CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents [patents.google.com]
